trans-Carboxy Glimepiride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

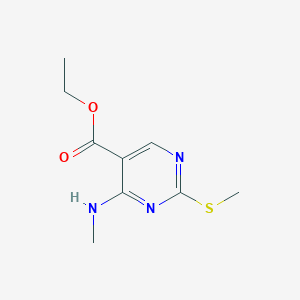

Trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . Glimepiride is a medication used in the management and treatment of type 2 diabetes mellitus .

Synthesis Analysis

Glimepiride is formed in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . A study has shown that binary and ternary solid dispersion techniques can enhance the solubility and dissolution rate of glimepiride .Molecular Structure Analysis

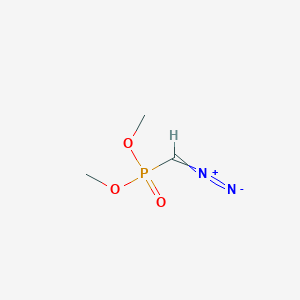

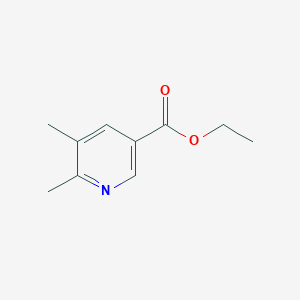

The molecular formula of trans-Carboxy Glimepiride is C24H32N4O7S . The molecular weight is 520.6 g/mol . The InChI and Canonical SMILES are also available for further structural analysis .Chemical Reactions Analysis

The retention time of glimepiride increased slightly with a decrease of mobile phase pH value from 6.8 to 5.8 and of acetonitrile content from 60% to 40%, indicating that both hydrophilic, ionic, and hydrophobic interactions were involved in the HILIC retention and elution mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Carboxy Glimepiride include a molecular weight of 520.6 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 4, and Hydrogen Bond Acceptor Count of 7 .科学的研究の応用

Diabetes Management

trans-Carboxy Glimepiride: is a metabolite of Glimepiride, a drug used to treat type 2 diabetes mellitus. It stimulates pancreatic β cells to release insulin and works via several extrapancreatic mechanisms . This compound could be pivotal in understanding the pharmacokinetics of Glimepiride and optimizing its dosage for better glycemic control.

Cytochrome P450 Enzyme Research

The formation of trans-Carboxy Glimepiride involves the cytochrome P450 (CYP) isoform CYP2C9 . Research into this metabolite can provide insights into the drug metabolism mediated by CYP2C9, which is crucial for the development of new drugs and predicting drug interactions.

Development of Alternative Delivery Systems

Research into trans-Carboxy Glimepiride can lead to the development of alternative drug delivery systems, such as transdermal patches . This could improve bioavailability, enhance patient compliance, and reduce dosing frequency, offering a significant advantage over traditional oral administration.

作用機序

Target of Action

trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .

Mode of Action

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . trans-Carboxy Glimepiride, being a metabolite of glimepiride, is expected to have a similar mode of action.

Biochemical Pathways

Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Pharmacokinetics

The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, trans-Carboxy Glimepiride is expected to follow similar pharmacokinetic properties.

Result of Action

The primary result of glimepiride’s action, and by extension trans-Carboxy Glimepiride, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .

Action Environment

The action of trans-Carboxy Glimepiride, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to trans-Carboxy Glimepiride is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of trans-Carboxy Glimepiride.

Safety and Hazards

将来の方向性

Emerging therapeutic options in the management of diabetes include gene therapy, stem cell therapy, statin therapy, and other drugs . Recent advancements have also focused on developing novel drugs targeting these pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists .

特性

IUPAC Name |

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435183 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127554-90-9 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)